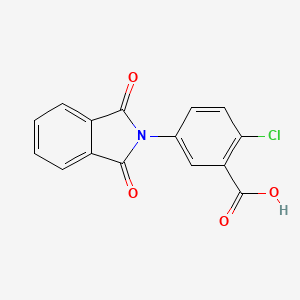
4-chlorobenzaldehyde (3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chlorobenzaldehyde hydrazone derivatives are of interest due to their wide range of biological activities, including fungicidal and antimicrobial properties. They form part of a broader class of hydrazone compounds that are notable for their diverse applications in biological and chemical fields (Tian et al., 2013).
Synthesis Analysis
Synthesis of these compounds often involves condensation reactions. For example, a novel title compound was synthesized through a condensation reaction of 4-chlorobenzaldehyde with specific hydrazines (Tian et al., 2013).
Molecular Structure Analysis
X-ray diffraction analysis is commonly used to determine the crystal structure of these compounds. The molecular geometry in the ground state is often optimized using computational methods, providing insights into the planarity and other structural aspects of the molecules (Tian et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 4-chlorobenzaldehyde hydrazone compounds involves interactions like hydrogen bonds and π-π stacking, contributing to their chemical stability and reactivity. These interactions play a crucial role in their biological activity and chemical properties (Kumara et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal formation can be determined through various analytical techniques. The physical properties are influenced by the molecular structure and the presence of specific functional groups (Howie et al., 2010).
Chemical Properties Analysis
The chemical properties are significantly influenced by the presence of the hydrazone group. This group contributes to the compound's ability to form stable crystals and engage in specific chemical reactions, such as condensation with other organic compounds (Wang et al., 2011).
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3,3-dimethyl-4H-isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-18(2)11-14-5-3-4-6-16(14)17(21-18)22-20-12-13-7-9-15(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCUIMYQMABKLH-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-1-[(2E)-2-[(4-Chlorophenyl)methylidene]hydrazin-1-ylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B5533089.png)


![N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5533118.png)
![1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5533123.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5533130.png)
![1-({4-methyl-5-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5533134.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5533137.png)
![(3R*,4R*)-1-[2-(4-fluorophenoxy)ethyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5533141.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5533143.png)

![4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)